

Application Notes and Protocols for Aerosil R 202 in Vacuum Insulation Panels

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Compound of Interest

Compound Name: *Aerosil R 202*

Cat. No.: *B1165704*

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These application notes provide a comprehensive overview of the utilization of **Aerosil R 202**, a hydrophobic fumed silica, as a core material in the fabrication of high-performance vacuum insulation panels (VIPs). The following sections detail the material's properties, a protocol for VIP manufacturing, and the underlying principles of its application.

Introduction to Aerosil R 202 in Vacuum Insulation Panels

Vacuum insulation panels represent a significant advancement in thermal insulation technology, offering thermal conductivity values up to ten times lower than traditional insulation materials.^[1]^[2] The exceptional performance of VIPs is achieved by evacuating air from a porous core material, which is then sealed within a high-barrier envelope. Fumed silica, and specifically surface-treated grades like **Aerosil R 202**, is a preferred core material due to its nano-scale pore structure, which effectively minimizes gaseous thermal conduction even at moderate vacuum levels.^[1]^[3]

Aerosil R 202 is a fumed silica that has been surface-treated with polydimethylsiloxane (PDMS), rendering it hydrophobic.^[4]^[5]^[6]^[7] This hydrophobicity is a critical attribute for VIP core materials, as moisture ingress can significantly degrade the vacuum level and, consequently, the thermal performance of the panel.^[3] The high surface area and fine particle

size of **Aerosil R 202** contribute to a low solid thermal conductivity, further enhancing its insulating capabilities.

Properties of Aerosil R 202

Aerosil R 202 possesses a unique combination of physical and chemical properties that make it highly suitable for VIP applications. A summary of its key characteristics is presented in the table below.

Property	Typical Value	Significance in VIPs
Specific Surface Area (BET)	80 - 120 m ² /g[5][8][9]	A high surface area contributes to a fine pore structure, which is essential for minimizing gaseous heat transfer within the VIP core.
SiO ₂ Content	> 99.8 % [5][8]	High purity ensures consistent performance and minimizes the presence of impurities that could outgas and degrade the vacuum over time.
Carbon Content	3.5 - 5.0 % [5][8][9]	Indicates the presence of the hydrophobic PDMS surface treatment.
Tamped Density	Approx. 60 g/l [8][10]	A low tamped density allows for the creation of lightweight VIPs.
Loss on Drying	< 0.5 % [5][8]	The low moisture content is crucial for achieving and maintaining a high vacuum level within the panel.
pH (in 4% dispersion)	4.0 - 6.0 [5][8][10]	The slightly acidic to neutral pH is generally compatible with other materials used in VIP construction.
Surface Treatment	Polydimethylsiloxane (PDMS) [4][5][6][7]	Imparts hydrophobicity, preventing moisture uptake which is detrimental to long-term vacuum stability and thermal performance.[3]

Experimental Protocol: Fabrication of Aerosil R 202 Based Vacuum Insulation Panels

This protocol outlines the key steps for the laboratory-scale fabrication of VIPs using **Aerosil R 202** as the core material.

3.1. Materials and Equipment

- Core Material: **Aerosil R 202**
- Opacifier (Optional): Silicon Carbide (SiC) or other infrared opacifiers
- Binder (Optional): Organic or inorganic binders (e.g., silica sol)
- Barrier Film: High-barrier, multi-layer laminate (e.g., metalized polymer films)
- Non-woven Fleece: For wrapping the core material
- Mixer: High-shear mixer for dry powder blending
- Hydraulic Press: With heating capabilities
- Vacuum Chamber and Pump: Capable of reaching pressures below 1 mbar
- Heat Sealer: For sealing the barrier film
- Thermal Conductivity Analyzer: For performance characterization

3.2. Methodology

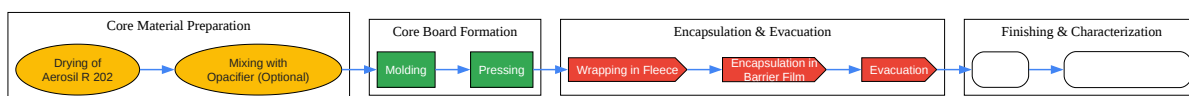
- Core Material Preparation:
 - Dry the **Aerosil R 202** powder at 100-120°C for 2-4 hours to remove any adsorbed moisture.[\[11\]](#)
 - If using an opacifier, dry-mix the **Aerosil R 202** and the opacifier in the desired ratio (e.g., 80:20 by weight) in a high-shear mixer until a homogeneous mixture is obtained.

- Core Board Formation:
 - Place a predetermined amount of the prepared core material mixture into a mold of the desired panel dimensions.
 - Press the material in a hydraulic press to form a rigid board. The applied pressure will depend on the desired final density of the core (typically 150-250 kg/m³). A pressure range of 1-5 MPa can be explored. The pressing can be performed at room temperature or with moderate heating (e.g., up to 150°C) if a binder is used.
- Core Board Wrapping:
 - Carefully remove the pressed core board from the mold.
 - Wrap the core board in a non-woven fleece. This protective layer prevents the core material from puncturing the barrier film and aids in the evacuation process.
- Encapsulation and Evacuation:
 - Create a pouch from the high-barrier film, leaving one side open.
 - Insert the wrapped core board into the barrier film pouch.
 - Place the entire assembly into a vacuum chamber.
 - Evacuate the chamber to a pressure of 0.02-20 Pa.[\[11\]](#)
- Sealing and Finishing:
 - While under vacuum, seal the open end of the barrier film pouch using a heat sealer.
 - Remove the sealed VIP from the vacuum chamber. The surface of the panel should appear wrinkled, indicating a successful vacuum. A smooth surface suggests a loss of vacuum.[\[12\]](#)

3.3. Characterization

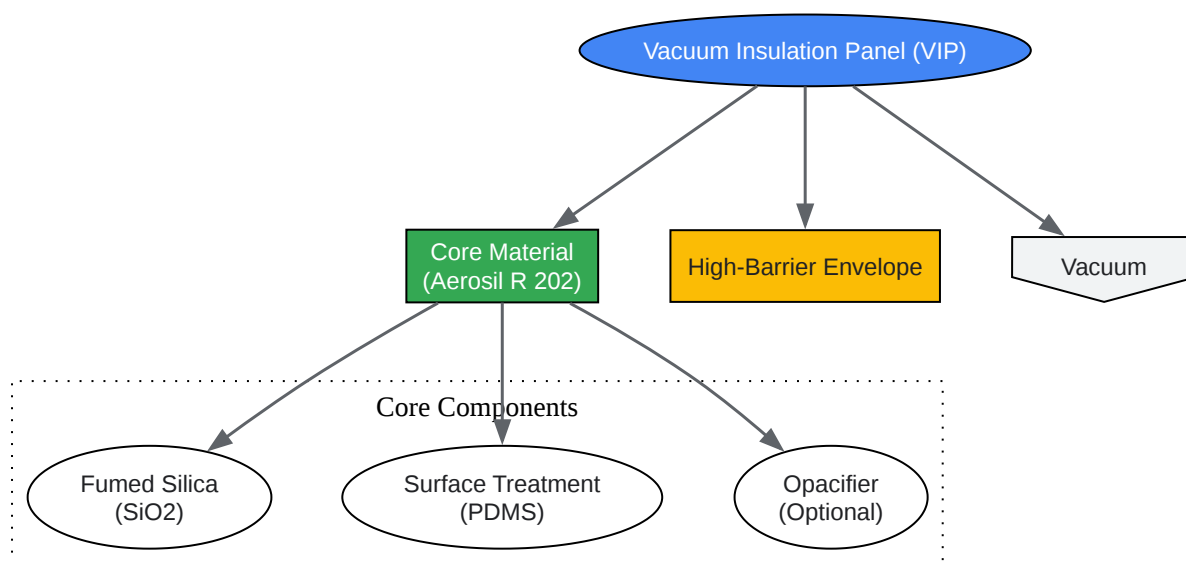
- **Thermal Conductivity:** Measure the thermal conductivity of the finished VIP using a calibrated thermal conductivity analyzer according to relevant standards (e.g., ISO 8301). Fumed silica-based VIPs can achieve thermal conductivities as low as 0.004 W/(m·K).^{[2][13]}
- **Long-Term Performance:** To evaluate the long-term stability, the VIPs can be subjected to accelerated aging tests at elevated temperatures and humidity, with periodic monitoring of the internal pressure and thermal conductivity.

Visualizations



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Caption: Experimental workflow for the fabrication of vacuum insulation panels using **Aerosil R 202**.



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Caption: Logical relationship of components in an **Aerosil R 202** based vacuum insulation panel.

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